N-(苯氧基乙酰基)甘氨酸

描述

Synthesis Analysis

The synthesis of N-(phenoxyacetyl)glycine and related compounds involves several chemical processes. For instance, one study describes the synthesis of N-(2-hydroxy-l-phenoxyacetyl)glycylglycine from 2-acetoxyphenoxyacetic acid, showcasing the compound's ability to bind cations in methanol, indicating its potential for various applications in chemistry and materials science (Bordwitz et al., 1990).

Molecular Structure Analysis

The molecular structure of N-(phenoxyacetyl)glycine derivatives has been extensively studied. For example, the structure of N-(1-naphthylacetyl)glycine phenacyl ester was determined through X-ray crystallography, revealing how the molecules are held together by intermolecular N-H...O hydrogen bonds, highlighting the importance of molecular interactions in defining the structural characteristics of these compounds (Zabadal et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving N-(phenoxyacetyl)glycine and its derivatives can lead to various interesting compounds. For instance, the interaction of N-(diazoacetyl)glycine ethyl ester with phenoxyacetyl chlorides results in the synthesis of 4-phenoxylderivatives, demonstrating the reactivity and versatility of these compounds in chemical synthesis (Looker & Carpenter, 1967).

科学研究应用

了解其在植物抗逆性中的作用

N-(苯氧基乙酰基)甘氨酸的相关化合物甜菜碱 (GB) 因其在提高植物非生物胁迫抗性中的作用而受到广泛研究。GB 和脯氨酸在响应干旱、盐度、极端温度和重金属等环境胁迫时在各种植物物种中积累。这些化合物对酶和膜的完整性产生积极影响,并促进胁迫植物的渗透调节。尽管 GB 与 N-(苯氧基乙酰基)甘氨酸的直接关系在现有研究中没有明确详细说明,但了解 GB 的功能可以深入了解相关化合物在增强植物抗逆性中的潜在应用。具有 GB 产生转基因的基因工程植物在减轻胁迫效应方面显示出局限性,但 GB 的外源应用已导致在胁迫条件下生长和作物产量显着提高。需要进一步研究以优化 GB 的应用,并可能扩展到 N-(苯氧基乙酰基)甘氨酸或其衍生物,用于在胁迫环境中进行作物生产 (Ashraf 和 Foolad,2007)。

对人类健康和疾病的潜在影响

对甘氨酸受体 (GlyR-Ab) 抗体的发现重新定义了进行性脑脊髓炎伴僵硬和肌阵挛 (PERM) 和相关的僵人综合征等疾病。GlyR-Ab 阳性患者通常通过免疫治疗得到改善,表明这些抗体的潜在致病性。这一发现强调了甘氨酸及其衍生物在神经系统疾病中的重要性,表明像 N-(苯氧基乙酰基)甘氨酸这样的化合物可能对类似疾病的研究和治疗产生影响。尽管在现有研究中没有详细说明 N-(苯氧基乙酰基)甘氨酸在这一背景下的直接应用,但甘氨酸受体相互作用在免疫治疗反应性疾病中的重要性突出了未来研究的潜在领域 (Crisp、Balint 和 Vincent,2017)。

属性

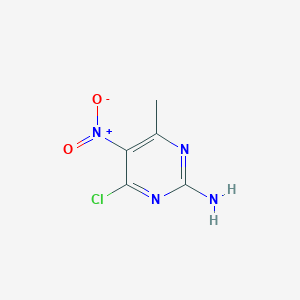

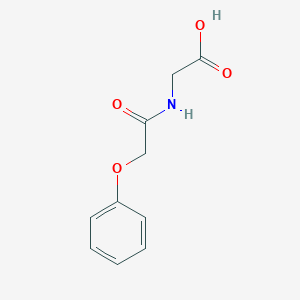

IUPAC Name |

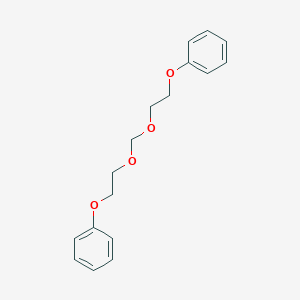

2-[(2-phenoxyacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTAKEVMLYCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306137 | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(phenoxyacetyl)glycine | |

CAS RN |

14231-45-9 | |

| Record name | 14231-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)